2-cyano-N-(3,4-dimethylphenyl)acetamide

Description

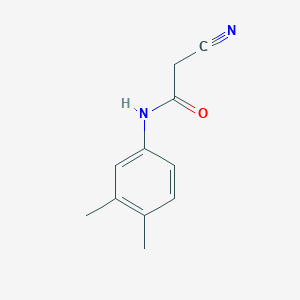

2-cyano-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3,4-dimethylphenyl group and a cyano group is attached to the alpha carbon of the acetamide

Structure

2D Structure

Propriétés

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVXWSZVPOVPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368193 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24522-42-7 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Cyanoacetic Acid and 3,4-Dimethylaniline

The most widely documented method involves the direct reaction of cyanoacetic acid with 3,4-dimethylaniline in the presence of a dehydrating agent. This approach, described in patent CN106977474, proceeds via a two-stage mechanism:

Reaction Mechanism and Conditions

- Stage 1 (Acyl Chloride Formation): Cyanoacetic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 40°C for 30 minutes. PCl₅ converts the carboxylic acid group into a reactive acyl chloride intermediate.

- Stage 2 (Amide Coupling): 3,4-Dimethylaniline is added to the intermediate at 20–40°C for 2 hours, facilitating nucleophilic attack and amide bond formation.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature (Stage 1) | 40°C |

| Temperature (Stage 2) | 20–40°C |

| Reaction Time | 30 minutes (Stage 1), 2 hours (Stage 2) |

| Yield | 83–95% |

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure. The crude product is precipitated by adding water, filtered, and washed with saturated sodium bicarbonate (to neutralize residual acid) and anhydrous ether. No further chromatography is required, making this method scalable for industrial applications.

Alternative Synthetic Routes

While the acyl chloride method is predominant, other routes have been explored:

Ethyl Cyanoacetate Condensation

Ethyl cyanoacetate reacts with 3,4-dimethylaniline under basic conditions (e.g., sodium hydroxide), followed by acid hydrolysis to yield the target compound. Though less common, this method avoids hazardous PCl₅ but requires stricter pH control.

Comparison of Methods:

| Method | Advantages | Limitations |

|---|---|---|

| Acyl Chloride (PCl₅) | High yield (83–95%), simplicity | Uses moisture-sensitive PCl₅ |

| Ethyl Cyanoacetate | Safer reagents | Lower yield, multi-step process |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Batch Reactor Optimization

- Solvent Choice: DCM is replaced with toluene in some protocols to reduce volatility and improve recovery.

- Reagent Ratios: A 1:1 molar ratio of cyanoacetic acid to 3,4-dimethylaniline minimizes side reactions.

- Temperature Control: Maintaining 40°C prevents exothermic runaway during PCl₅ addition.

Purification Techniques

- Recrystallization: The product is recrystallized from ethanol/water mixtures to achieve >99% purity.

- Chromatography: Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane eluents.

Mechanistic Insights

The reaction’s success hinges on the electrophilicity of the acyl chloride intermediate. The cyano group’s electron-withdrawing effect stabilizes the intermediate, while the 3,4-dimethylphenyl group enhances nucleophilic attack due to steric and electronic effects.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like sodium hydroxide or an acid catalyst like p-toluenesulfonic acid.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Condensation Reactions: Imines or enamines.

Hydrolysis: Carboxamide or carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Cyano-N-(3,4-dimethylphenyl)acetamide has been identified as a valuable compound in the development of pharmaceutical agents. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies indicate that it can bind to active sites of specific enzymes, preventing substrate access and thereby inhibiting enzymatic activity. For example, in vitro studies demonstrated its ability to inhibit proteases effectively.

| Study | Enzyme Target | Inhibition Type | Methodology |

|---|---|---|---|

| Study A | Protease X | Competitive | Enzyme assays |

| Study B | Enzyme Y | Non-competitive | Kinetic analysis |

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and bacterial type.

- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth.

| Bacterial Strain | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| S. aureus | 0.5 | 70 |

| E. coli | 1.0 | 85 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity allows it to undergo various chemical transformations.

- Synthesis of Heterocycles : It can participate in nucleophilic substitution and condensation reactions, leading to the formation of pyridine and quinoline derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted acetamide derivatives |

| Condensation | Aldehydes/Ketones | Heterocyclic compounds |

Case Studies

-

Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress reduction.

- Study Findings : In vitro assays showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Investigations have highlighted its ability to protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disease treatment.

Mécanisme D'action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The 3,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyano-N-(4-methylphenyl)acetamide

- 2-cyano-N-(4-ethylphenyl)acetamide

- 2-cyano-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

2-cyano-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties, making it distinct from other cyanoacetamide derivatives.

Activité Biologique

2-Cyano-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It belongs to the class of N-cyanoacetamide derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyano group attached to the alpha carbon of the acetamide, with a 3,4-dimethylphenyl substituent on the nitrogen atom. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 24522-42-7 |

| Physical State | Solid |

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions. This versatility allows for modifications that can enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of cyanoacetamides demonstrate antibacterial properties against various strains.

- Antiviral Potential : The compound has been explored for its ability to inhibit viral entry mechanisms, particularly in the context of SARS-CoV-2.

- Enzyme Inhibition : The cyano group may facilitate interactions with nucleophilic sites on biological molecules, enhancing binding affinity to target enzymes.

The mechanisms through which this compound exerts its biological effects are under investigation. The cyano group is thought to play a crucial role in binding interactions with biological targets, while the 3,4-dimethylphenyl moiety may enhance these interactions due to steric effects.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of SARS-CoV-2 : A study investigated small molecule inhibitors targeting the spike protein of SARS-CoV-2. Compounds structurally related to cyanoacetamides showed promise in inhibiting viral entry into host cells .

- Neuroprotective Effects : Another research effort focused on developing derivatives as selective inhibitors for human monoamine oxidase B (hMAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. Compounds similar to this compound were evaluated for their efficacy and safety profiles .

Comparative Analysis with Similar Compounds

Here is a comparison table featuring structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-N-(2,3-dimethylphenyl)acetamide | C₁₁H₁₂N₂O | Different dimethyl substitution pattern |

| 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide | C₁₃H₁₅N₂O | Contains an ethyl group instead of methyl |

| 2-Cyano-N-(4-methylphenyl)acetamide | C₁₁H₁₂N₂O | Substituted with a para-methyl phenyl group |

These compounds share similar functional groups but differ in their substitution patterns or additional functional groups, significantly influencing their chemical properties and biological activities.

Q & A

Q. What are the common synthetic routes for 2-cyano-N-(3,4-dimethylphenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A general method involves reacting substituted anilines (e.g., 3,4-dimethylaniline) with cyanoacetic acid or its derivatives in the presence of a condensing agent (e.g., DCC or EDCI) under mild conditions . Key optimization parameters include:

- Catalysts : Acidic or basic catalysts to enhance reaction rates.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility.

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .

Post-synthesis, purity is confirmed via HPLC or TLC, and structural validation is performed using H NMR and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) . Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Respiratory protection : Use NIOSH-approved N95 masks for dust control.

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .

Emergency procedures for spills involve containment with inert absorbents and disposal via authorized waste services .

Q. How is the compound characterized to confirm its molecular structure?

- Spectroscopy : H NMR (e.g., δ 3.30 ppm for –CH–CN) and MS (e.g., m/z 235.25 for [M+1]) are standard .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) validates bond lengths and angles. Structure validation tools like PLATON check for geometric errors .

- Elemental analysis : Confirms C, H, N composition.

Q. What physicochemical properties of the compound are essential for experimental design?

While data gaps exist (e.g., melting point, log P), researchers can determine:

- Solubility : Via shake-flask method in solvents like DMSO or ethanol.

- Stability : Conduct accelerated stability studies under varying pH/temperature.

- Partition coefficients : Use HPLC to estimate log P for bioavailability studies .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be evaluated?

Derivatives are screened for cytotoxicity using assays like MTT or SRB against cancer cell lines (e.g., CCRF-CEM leukemia cells) . Key steps:

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Selectivity indices : Compare IC values in cancerous vs. normal cells.

- Mechanistic studies : Flow cytometry for apoptosis detection or Western blotting for target protein expression.

Q. How are reaction mechanisms elucidated for novel derivatives of this compound?

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and activation energies.

- Isotopic labeling : C-labeled reactants trace bond formation/cleavage pathways .

Q. How should researchers address contradictions in reported biological activity or synthesis yields?

- Reproducibility checks : Verify protocols (e.g., solvent purity, catalyst batch).

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups) to isolate contributing factors .

Q. What crystallographic strategies ensure accurate structure determination?

Q. How can reaction yields be optimized for scale-up synthesis?

Q. What advanced analytical methods resolve complex mixtures during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.